molecular formula C11H12F3NO2 B1390467 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1259992-37-4

4-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1390467
CAS No.: 1259992-37-4
M. Wt: 247.21 g/mol
InChI Key: GRXCAPPJSLZHME-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)-DL-phenylalanine (CAS: 1259992-37-4 ) is a non-natural, racemic amino acid of high synthetic value in pharmaceutical and biochemical research. It serves as a versatile chiral building block for the development of novel therapeutic agents and peptidomimetics . Substituted phenylalanines like this compound are key intermediates in the synthesis of potent enzyme inhibitors, including those targeting SETD7 lysine methyltransferase, which is involved in cancer signaling pathways . The presence of both a methyl and a trifluoromethyl group on the phenyl ring creates a unique steric and electronic profile, making this amino acid particularly useful for modulating the properties of peptides in catalysis and medicinal chemistry . Researchers utilize this and similar trifluoromethyl-functionalized phenylalanine derivatives in the design of peptide-based catalysts for oxidation reactions and in the development of compounds with neuroprotective activity . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-amino-3-[4-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-2-3-7(5-9(15)10(16)17)4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCAPPJSLZHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of arylboronic acids and palladium catalysts under mild conditions . This reaction is known for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biocatalytic Synthesis

Recent studies have highlighted the use of engineered enzymes, particularly phenylalanine ammonia lyases (PALs), for the biocatalytic synthesis of phenylalanine analogues, including 4-methyl-3-(trifluoromethyl)-DL-phenylalanine. These biocatalysts are optimized to facilitate high yields and enantiomeric excess in the production of this compound:

  • Enzyme Variants : Mutant variants of Petroselinum crispum PAL have been shown to efficiently convert substrates into valuable phenylalanine derivatives with high optical purity (ee > 99%) and yield (up to 82%) .
  • Applications in Drug Development : The trifluoromethyl-substituted phenylalanines are essential intermediates in synthesizing compounds that inhibit cancer cell proliferation by targeting specific pathways .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Anticancer Agents : The compound is integral in creating inhibitors for SET domain containing lysine methyltransferase 7 (SETD7), which plays a role in several cancer-related signaling pathways .
  • Kinesin Inhibitors : It is also used in synthesizing kinesin KIFC1 inhibitors that affect centrosomal bundling in cancer cells .

Analytical Chemistry

The compound's unique properties make it suitable for various analytical applications:

  • Method Development : It is utilized in developing analytical methods for quality control and validation processes within pharmaceutical contexts .
  • Cell Biology Applications : The compound has applications in cell culture and modification, facilitating studies on cellular responses to drug candidates .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Biocatalysis Optimization

A study explored optimizing PcPAL for producing trifluoromethyl-substituted phenylalanines. The researchers achieved over 99% enantiomeric excess with moderate yields, demonstrating the enzyme's effectiveness in synthesizing these compounds under environmentally friendly conditions .

Case Study 2: Synthesis of Kinesin Inhibitors

Research focused on synthesizing inhibitors for kinesin proteins using this compound as a key intermediate. The synthesized compounds showed promising results in inhibiting cancer cell growth, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial for its therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine with similar compounds differing in substituent positions or functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C) Key Applications/Notes
This compound Methyl (4), CF₃ (3) C₁₁H₁₂F₃NO₂ ~265.2* ~2.13† ~337.9† Protein engineering, enzyme inhibition
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine Cl (4), CF₃ (3) C₁₀H₉ClF₃NO₂ 267.63 2.13 337.9 Enhanced electrophilicity; used in peptide mimetics
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine Cl (2), CF₃ (3) C₁₀H₉ClF₃NO₂ 267.63 - - Altered steric profile; potential CNS-targeting agent
3-(Trifluoromethyl)-DL-phenylalanine CF₃ (3) C₁₀H₁₀F₃NO₂ 233.19 2.16 301.2 Simplified analog; lower metabolic stability
4-(Trifluoromethyl)-DL-phenylalanine CF₃ (4) C₁₀H₁₀F₃NO₂ 233.19 - - Increased hydrophobicity; used in fluorinated drug scaffolds
3,4,5-Trifluoro-DL-phenylalanine F (3,4,5) C₉H₈F₃NO₂ 219.16 - - High electronegativity; impacts binding affinity

*Molecular weight inferred from analogs; †Predicted values based on structural similarity .

Biological Activity

4-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a non-canonical amino acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its interaction with biological systems, particularly in the context of enzyme inhibition and protein interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10F3NO2\text{C}_10\text{H}_{10}\text{F}_3\text{N}O_2

This structure includes a methyl group at the para position and a trifluoromethyl group at the meta position relative to the amino group on the phenyl ring.

Enzyme Inhibition

Research has demonstrated that compounds containing trifluoromethyl groups exhibit significant inhibitory activities against various enzymes, particularly kinases. For instance, studies have shown that derivatives of this compound can inhibit receptor tyrosine kinases such as EGFR and PDGFRα. The inhibition percentages reported for related compounds range from 67% to 92% at concentrations as low as 10 nM, indicating a strong potential for therapeutic applications in cancer treatment .

Table 1: Inhibitory Activity Against Key Receptors

CompoundTarget ReceptorInhibition (%) at 10 nM
Compound AEGFR91
Compound BPDGFRα77
Compound CHER-465
Compound DVEGFR248

Antimicrobial Activity

In addition to its role in enzyme inhibition, this compound has shown promising antimicrobial properties. A study reported that certain derivatives demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM . This suggests that the compound could be developed into an effective antimicrobial agent.

Table 2: Antimicrobial Activity

CompoundMicrobial TargetMIC (μM)
Compound EStaphylococcus aureus0.070
Compound FMycobacterium tuberculosis18.7

The biological activity of this compound is largely attributed to its ability to interact with specific binding sites on target proteins. Molecular docking studies have indicated that the trifluoromethyl group enhances binding affinity by forming strong van der Waals interactions and hydrogen bonds with amino acids in the active site of target enzymes . This structural advantage allows for competitive inhibition of phosphorylation processes critical in tumor cell proliferation.

Case Studies

  • Inhibition of EGFR : A study investigating the binding dynamics of trifluoromethyl-containing compounds revealed that these molecules could effectively compete with ATP for binding to the active sites of EGFR, leading to reduced phosphorylation and subsequent tumor growth inhibition .
  • Antimicrobial Efficacy : Another research effort demonstrated that derivatives of this compound were not only effective against standard bacterial strains but also exhibited microbicidal properties, making them suitable candidates for further development as antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-3-(trifluoromethyl)-DL-phenylalanine, and how can reaction yields be optimized?

  • Answer : The synthesis of trifluoromethylated phenylalanine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, tetrachloromonospirocyclotriphosphazene intermediates (as in ) can be reacted with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions. Optimization includes adjusting reaction time (e.g., 3 days at room temperature for similar compounds), solvent polarity, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% as per ). Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F), mass spectrometry (MS), and X-ray crystallography for stereochemical resolution. For example, X-ray data in supplementary information () can resolve bond angles and spatial arrangements of trifluoromethyl groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Store in airtight containers under nitrogen to prevent hydrolysis ( ). Avoid contact with strong oxidizers (e.g., peroxides) and ensure fume hood ventilation during synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and methyl groups influence the compound's metabolic stability and bioavailability?

  • Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic resistance due to fluorine’s electronegativity, while the methyl group may sterically hinder enzymatic degradation. Comparative studies with non-fluorinated analogs (e.g., ’s DL-phenylalanine) show prolonged half-lives in vivo. Computational modeling (e.g., DFT) can predict electronic distributions and binding affinities to biological targets .

Q. What strategies resolve discrepancies in reported biological activities of fluorinated phenylalanine derivatives across studies?

  • Answer : Contradictions may arise from enantiomeric impurities ( lists D/L isomers) or assay variability. Validate purity via chiral HPLC (e.g., ’s reference standards) and replicate experiments under standardized conditions (pH, temperature). Meta-analyses of pharmacological data (e.g., ’s depression trials) should account for dose-response curves and control groups .

Q. How can enantiomeric resolution of this compound be achieved for stereoselective studies?

  • Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC. Enzymatic resolution with acylases or lipases (e.g., ’s formylation reaction) can selectively hydrolyze one enantiomer. Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?

  • Answer : Rodent models (e.g., forced swim test for antidepressant activity, ) or microdialysis to measure neurotransmitter levels (dopamine/norepinephrine). Radiolabel the compound (³H/¹⁴C) for pharmacokinetic tracking. Compare results with DL-phenylalanine’s documented effects on enkephalinase inhibition ( ) .

Methodological Considerations Table

Parameter Recommendation Reference
Synthesis Solvent THF or DMF under nitrogen atmosphere
Purity Analysis HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Chiral Resolution Chiralcel OD-H column; hexane/isopropanol mobile phase
Stability Storage -20°C, desiccated with silica gel

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
4-Methyl-3-(trifluoromethyl)-DL-phenylalanine

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